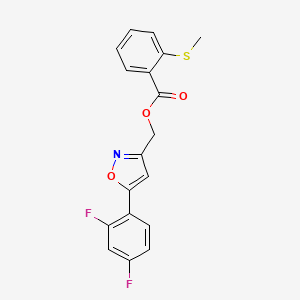

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also features difluoromethylation, a process based on X–CF2H bond formation .

Applications De Recherche Scientifique

Agricultural Applications

Isoxazoline derivatives have been explored for their herbicidal activity. A study by Hwang et al. (2005) synthesized an isoxazoline derivative that demonstrated potent herbicidal activity against annual weeds in rice fields, highlighting its agricultural importance. This compound showed good rice selectivity and effectively controlled annual weeds under greenhouse and field conditions, indicating potential for use as a rice herbicide (Hwang et al., 2005).

Materials Science

In the realm of materials science, compounds containing difluorophenyl groups have been implemented in the development of organic semiconductors. Chen et al. (2016) discussed the synthesis and application of benzo[d][1,2,3]thiadiazole derivatives in creating high-performance optoelectronic semiconductors, demonstrating the versatility of difluorophenyl-based compounds in electronic devices (Chen et al., 2016).

Medicinal Chemistry

Methylthio benzoate structures have been explored for their pharmaceutical properties. Research by Matsumoto et al. (2008) on iodobenzene derivatives from methylthio compounds through iodine-induced intramolecular cyclization has contributed to the development of novel synthetic methods in medicinal chemistry, which could be applied in the synthesis of pharmaceuticals (Matsumoto et al., 2008).

Photochemical and Magnetic Materials

Isoxazoline compounds have also found applications in the creation of photochemical materials with controllable properties. Matsuda and Irie (2000) synthesized a diarylethene with two nitronyl nitroxides, enabling the switching of intramolecular magnetic interaction by photoirradiation. This research demonstrates the potential of isoxazoline derivatives in developing advanced materials for magnetic storage and sensors (Matsuda and Irie, 2000).

Mécanisme D'action

The mechanism of action for “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate” is not explicitly mentioned in the retrieved papers. Isoxazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action would depend on the exact structure and functional groups present in the compound .

Propriétés

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO3S/c1-25-17-5-3-2-4-14(17)18(22)23-10-12-9-16(24-21-12)13-7-6-11(19)8-15(13)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKLNFYLWXLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)

![(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)

![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)

![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)

![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)